molecular formula C23H40ClN B8646480 Benzenemethanaminium, N-dodecyl-4-ethenyl-N,N-dimethyl-, chloride CAS No. 56307-84-7

Benzenemethanaminium, N-dodecyl-4-ethenyl-N,N-dimethyl-, chloride

Cat. No. B8646480
M. Wt: 366.0 g/mol
InChI Key: UJAMSFSVSMVVCV-UHFFFAOYSA-M
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Patent
US09199203B2

Procedure details

Into a 200 ml flask were added 29.8 g of 4-vinylbenzyl chloride and 50 g of N,N-dimethyldodecylamine. The reaction mixture was stirred at room temperature for 24 h. The solid precipitate from the reaction was filtered, washed with diethyl ether, and dried under vacuum at room temperature.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1)=[CH2:2].[CH3:11][N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:13]>>[Cl-:8].[CH3:11][N+:12]([CH3:13])([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Name
Quantity
50 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate from the reaction was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[Cl-].C[N+](CC1=CC=C(C=C1)C=C)(CCCCCCCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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